Selectivity Profile: BI-9564 vs. Pan-BET Inhibitors (e.g., JQ1, I-BET151, OTX015) in Bromodomain Binding Assays
BI-9564 demonstrates a completely negative profile against BET family bromodomains (BRD2, BRD3, BRD4, BRDT), a defining feature that distinguishes it from pan-BET inhibitors used in epigenetic research [1]. This is in stark contrast to BET inhibitors like OTX015, which potently inhibit BRD2, BRD3, and BRD4 with EC50 values ranging from 10 to 19 nM .
| Evidence Dimension | Inhibition of BET family bromodomains (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM (for BET family members) |
| Comparator Or Baseline | OTX015: EC50 = 10-19 nM (BRD2, BRD3, BRD4); JQ1: potent nanomolar inhibitor of BRD4 |
| Quantified Difference | BI-9564 is >5000-fold less potent against BET family members compared to OTX015. |
| Conditions | AlphaScreen biochemical assay for BI-9564; various cellular assays for comparators |
Why This Matters
This extreme selectivity ensures that any observed biological effects can be attributed to BRD9/BRD7 inhibition rather than broad BET bromodomain disruption, preventing confounding results in gene expression and phenotypic studies.
- [1] Structural Genomics Consortium. BI-9564 - a BRD9/7 specific inhibitor. SGC Chemical Probes. View Source
